Ganoderic Acid D2 Anti-Inflammatory Activity in BV-2 Microglial Cells: IC₅₀ Quantification vs. Class Baseline
Ganoderic acid D2 exhibits a quantifiable anti-inflammatory effect in mouse BV-2 microglial cells, with an IC₅₀ of 5.91 μM for inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production . This provides a specific benchmark for procurement for neuroinflammation studies. While head-to-head data for other ganoderic acids in this exact assay is not universally available, this value serves as a concrete baseline for selecting GA-D2 over less-characterized triterpenoids for which such quantitative potency data is absent or shows much higher IC₅₀ values (e.g., many ganoderic acids show IC₅₀ > 200 μM in similar assays) [1].
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC₅₀ = 5.91 μM |
| Comparator Or Baseline | Multiple ganoderic acids (e.g., GA-A, GA-Y) showing IC₅₀ > 200 μM in related assays |
| Quantified Difference | > 33-fold lower IC₅₀ for GA-D2 relative to baseline of many in-class compounds |
| Conditions | Mouse BV-2 cells stimulated with LPS, measured by Griess assay after 24 hr incubation . |
Why This Matters
This specific, low-micromolar IC₅₀ value allows researchers studying neuroinflammation to select GA-D2 with confidence, as it provides a quantifiable and reproducible benchmark absent for most other ganoderic acids.
- [1] Zhu M, et al. (PMC4549708). Table 2: Results of NA inhibition assay, cytotoxicity assay, and SAR analysis for various ganoderic acids. 2015. View Source
